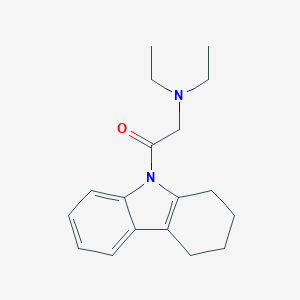
3-Chloro-N-(1-naphthyl)-2-thianaphthenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(1-naphthyl)-2-thianaphthenecarboxamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are used to treat various types of cancers and autoimmune diseases.
Mecanismo De Acción
3-Chloro-N-(1-naphthyl)-2-thianaphthenecarboxamide works by inhibiting the activity of BTK, a protein that is involved in the development and progression of cancers and autoimmune diseases. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, 3-Chloro-N-(1-naphthyl)-2-thianaphthenecarboxamide prevents the activation of the BCR signaling pathway, leading to the death of cancer cells and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
3-Chloro-N-(1-naphthyl)-2-thianaphthenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, leading to the suppression of tumor growth. It also inhibits the production of inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases. In addition, 3-Chloro-N-(1-naphthyl)-2-thianaphthenecarboxamide has been found to enhance the activity of other drugs used in the treatment of cancers and autoimmune diseases, making it a promising candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-N-(1-naphthyl)-2-thianaphthenecarboxamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and yields high purity products, making it easy to work with. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, there are also some limitations to working with 3-Chloro-N-(1-naphthyl)-2-thianaphthenecarboxamide. It is a highly potent compound, and care must be taken when handling it to avoid exposure to researchers. In addition, its effects on normal cells and tissues are not well understood, and further research is needed to fully understand its potential side effects.
Direcciones Futuras
There are several future directions for the research and development of 3-Chloro-N-(1-naphthyl)-2-thianaphthenecarboxamide. One area of focus is the development of new formulations and delivery methods to improve its efficacy and reduce potential side effects. Another area of focus is the identification of biomarkers that can be used to predict patient response to 3-Chloro-N-(1-naphthyl)-2-thianaphthenecarboxamide, allowing for more personalized treatment approaches. Finally, there is a need for further research into the long-term effects of 3-Chloro-N-(1-naphthyl)-2-thianaphthenecarboxamide on normal cells and tissues, as well as its potential for combination therapy with other drugs.
Métodos De Síntesis
The synthesis of 3-Chloro-N-(1-naphthyl)-2-thianaphthenecarboxamide involves the reaction of 2-aminothiophenol with 1-chloronaphthalene in the presence of a base and a palladium catalyst. The resulting product is then subjected to a series of purification steps to obtain the final product, 3-Chloro-N-(1-naphthyl)-2-thianaphthenecarboxamide. The synthesis method is relatively simple and yields high purity products, making 3-Chloro-N-(1-naphthyl)-2-thianaphthenecarboxamide an attractive compound for further research.
Aplicaciones Científicas De Investigación
3-Chloro-N-(1-naphthyl)-2-thianaphthenecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of cancers and autoimmune diseases. It has been shown to inhibit the activity of BTK, a protein that plays a crucial role in the development and progression of these diseases. 3-Chloro-N-(1-naphthyl)-2-thianaphthenecarboxamide has been found to be effective in the treatment of various types of cancers, including lymphoma, leukemia, and multiple myeloma. It has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
Fórmula molecular |
C19H12ClNOS |
|---|---|
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
3-chloro-N-naphthalen-1-yl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H12ClNOS/c20-17-14-9-3-4-11-16(14)23-18(17)19(22)21-15-10-5-7-12-6-1-2-8-13(12)15/h1-11H,(H,21,22) |
Clave InChI |
AHJNDJZEKSEJSN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]isoxazole-3-carboxamide](/img/structure/B249817.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-5-(4-methylphenyl)isoxazole-3-carboxamide](/img/structure/B249818.png)

![(3Z)-3-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249831.png)
![(3Z)-4-(2-fluorophenyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249832.png)

![N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249838.png)
![N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249839.png)
![N-[2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B249843.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B249855.png)


